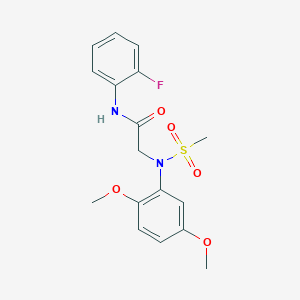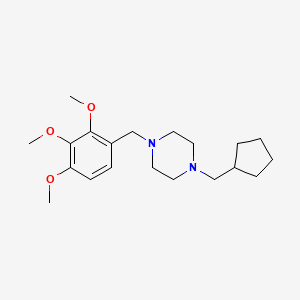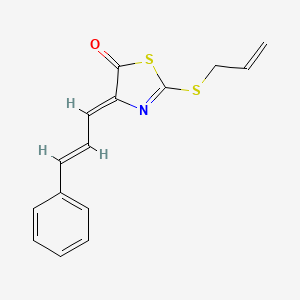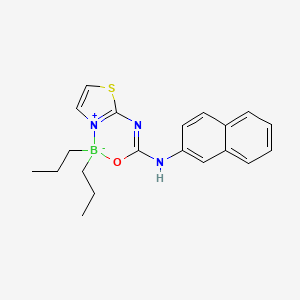![molecular formula C18H17ClN2OS B5134307 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. The compound is known to target the epidermal growth factor receptor (EGFR) and has been shown to have promising results in preclinical studies.
Scientific Research Applications
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. The compound is known to target the EGFR, a receptor that is overexpressed in many types of cancer. Inhibition of EGFR has been shown to inhibit cancer cell proliferation and induce apoptosis. 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has also been studied for its potential applications in other diseases, including Alzheimer's disease and asthma.
Mechanism of Action
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone is a reversible inhibitor of EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects in asthma models.
Advantages and Limitations for Lab Experiments
3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. It is also a reversible inhibitor, which allows for the study of the effects of EGFR inhibition on cancer cell growth and signaling. However, 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone has some limitations, including its specificity for EGFR. The compound may also have off-target effects, which can complicate the interpretation of results.
Future Directions
For the study of 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone include the development of more specific inhibitors and the study of combination therapies.
Synthesis Methods
The synthesis of 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 1,4-butanedithiol to form 4-chlorobenzyl 1,4-butanedithioether. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the final product, 3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone. The purity of the compound can be improved through recrystallization and column chromatography.
properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanylbutyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-14-7-9-15(10-8-14)23-12-4-3-11-21-13-20-17-6-2-1-5-16(17)18(21)22/h1-2,5-10,13H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMZQPQEVIZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)


![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)

![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5134315.png)
